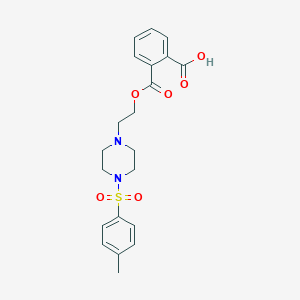
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a tosyl group, an ethoxycarbonyl linker, and a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid typically involves multiple steps. One common method includes the tosylation of piperazine, followed by the reaction with ethyl chloroformate to introduce the ethoxycarbonyl group. The final step involves the coupling of the intermediate with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in treating conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid: A compound with a similar piperazine ring but different substituents.
Uniqueness
2-((2-(4-Tosylpiperazin-1-yl)ethoxy)carbonyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its tosyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethoxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-16-6-8-17(9-7-16)30(27,28)23-12-10-22(11-13-23)14-15-29-21(26)19-5-3-2-4-18(19)20(24)25/h2-9H,10-15H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKESKIJUTKENHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]morpholine](/img/structure/B501555.png)
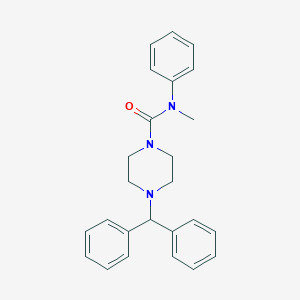
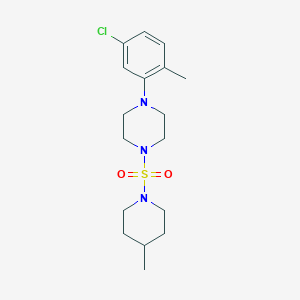
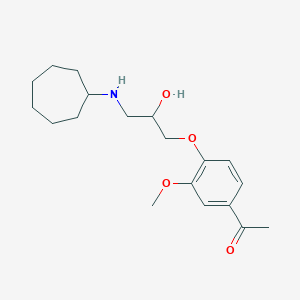

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B501564.png)
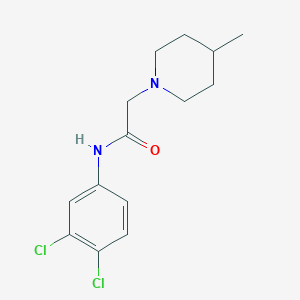

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
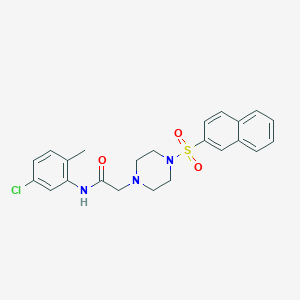
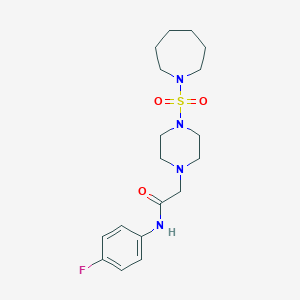
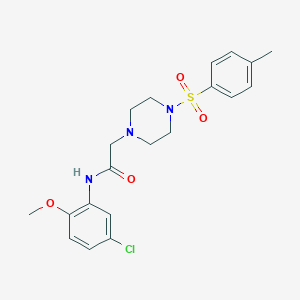
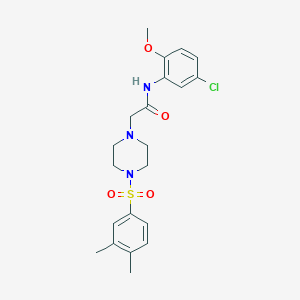
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
